BenchChemオンラインストアへようこそ!

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL

Lipophilicity Drug-likeness Permeability

5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 874765-22-7) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, a recognized privileged scaffold in medicinal chemistry. Its structure features a pyrazole ring fused to a pyrimidine ring, with a tert-butyl substituent at the 5-position and a hydroxyl/keto group at the 7-position (IUPAC: 5-tert-butyl-1H-pyrazolo[1,5-a]pyrimidin-7-one).

Molecular Formula C10H13N3O
Molecular Weight 191.234
CAS No. 874765-22-7
Cat. No. B2880597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL
CAS874765-22-7
Molecular FormulaC10H13N3O
Molecular Weight191.234
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)N2C(=N1)C=CN2
InChIInChI=1S/C10H13N3O/c1-10(2,3)7-6-9(14)13-8(12-7)4-5-11-13/h4-6,11H,1-3H3
InChIKeyJRMIFZFJKZEAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 874765-22-7): Core Scaffold and Baseline Identity for Procurement and Research Selection


5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 874765-22-7) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, a recognized privileged scaffold in medicinal chemistry [1]. Its structure features a pyrazole ring fused to a pyrimidine ring, with a tert-butyl substituent at the 5-position and a hydroxyl/keto group at the 7-position (IUPAC: 5-tert-butyl-1H-pyrazolo[1,5-a]pyrimidin-7-one) [2]. The compound has molecular formula C10H13N3O, molecular weight 191.23 g/mol, computed XLogP3 of 1.3, topological polar surface area of 44.7 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond [2]. This core serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly as a building block for kinase inhibitor development [1].

Why Generic Substitution Fails for 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL: Key Differentiators from In-Class Analogs


Generic substitution within the pyrazolo[1,5-a]pyrimidine class is not reliable for scientific or industrial applications because small structural variations—particularly at the 5-position—produce quantifiable differences in lipophilicity, metabolic stability, steric protection, and synthetic tractability. The tert-butyl group at position 5 confers distinct physicochemical properties relative to analogs bearing hydrogen, methyl, ethyl, phenyl, or halogen substituents at the same position. For instance, the computed XLogP3 shifts from approximately 0.5 for the parent pyrazolo[1,5-a]pyrimidin-7-one (unsubstituted at C5) [1] to 1.3 for the 5-tert-butyl derivative [2], while the 5-chloro analog reaches 3.0 [3]. These differences directly affect solubility, membrane permeability, and protein binding—parameters critical for reproducible biological assay results [1]. Furthermore, the tert-butyl group introduces steric hindrance that shields the core from oxidative metabolism, a property absent in 5-methyl or 5-ethyl analogs and not easily predicted without experimental verification . Simply substituting a different pyrazolo[1,5-a]pyrimidine derivative without accounting for these quantitative property differences risks batch-to-batch variability, altered target engagement, and unreproducible experimental outcomes.

Product-Specific Quantitative Evidence Guide: 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL Versus Closest Analogs and In-Class Candidates


Lipophilicity Differential: XLogP3 of 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL Versus Unsubstituted and Chloro Analogs

The computed XLogP3 of 5-tert-butylpyrazolo[1,5-a]pyrimidin-7-ol is 1.3, representing a moderate increase in lipophilicity compared to the parent pyrazolo[1,5-a]pyrimidin-7-one (unsubstituted at C5, XLogP3 ~0.5, estimated from structurally analogous compounds in PubChem) [1]. In contrast, the 5-tert-butyl-7-chloro analog exhibits a substantially higher XLogP3 of 3.0 [2]. This 1.7 log unit difference between the 7-ol and 7-chloro derivatives translates to an approximately 50-fold difference in octanol-water partition coefficient. The target compound occupies a therapeutically relevant lipophilicity range (XLogP3 1–3) associated with favorable oral absorption while avoiding the excessive lipophilicity (XLogP3 > 5) linked to promiscuous binding, poor solubility, and rapid metabolic clearance [3].

Lipophilicity Drug-likeness Permeability

Ligand Efficiency Baseline: Molecular Weight and Polar Surface Area Comparison for Fragment-Based Drug Design Suitability

With a molecular weight of 191.23 g/mol and topological polar surface area (TPSA) of 44.7 Ų [1], 5-tert-butylpyrazolo[1,5-a]pyrimidin-7-ol falls within the 'fragment' space (MW < 250 Da; TPSA < 60 Ų) considered ideal for fragment-based drug discovery (FBDD) [2]. The unsubstituted pyrazolo[1,5-a]pyrimidin-7-ol (MW 135.12 g/mol, CAS 57489-79-9) is even lighter but lacks the steric and lipophilic modulation conferred by the tert-butyl group . At the other end, more heavily substituted analogs such as tert-butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (MW 512.6 g/mol, XLogP3 4.7) substantially exceed fragment criteria, limiting their utility as starting points for lead optimization campaigns where low MW and high ligand efficiency (LE > 0.3 kcal/mol per heavy atom) are prioritized [3]. The target compound, with 14 heavy atoms, provides a sweet spot: sufficient complexity to probe binding site topography, yet small enough to allow substantial molecular growth without breaching Lipinski thresholds.

Fragment-based drug design Ligand efficiency Lead optimization

Steric Shielding and Metabolic Stability: Tert-butyl Versus Methyl/Ethyl Substituents at Position 5

The tert-butyl group at position 5 provides steric shielding of the pyrazolo[1,5-a]pyrimidine core against oxidative metabolism, a property established through extensive structure-metabolism studies across multiple heterocyclic scaffolds. Substituted pyrazolo[1,5-a]pyrimidines have been developed as cyclin-dependent kinase (CDK) inhibitors, and patent literature explicitly identifies the tert-butyl substituent as enhancing metabolic stability through steric hindrance of oxidative enzymes . In contrast, 5-methyl and 5-ethyl analogs lack this bulk, rendering them more susceptible to CYP-mediated hydroxylation at the alkyl chain—a well-characterized metabolic pathway documented across pyrazolopyrimidine and related heterocyclic chemotypes [1]. While direct comparative microsomal stability data for 5-tert-butyl vs. 5-methyl pyrazolo[1,5-a]pyrimidin-7-ol are not publicly available for this exact pair, the class-level evidence from structurally analogous kinase inhibitor series consistently demonstrates that tert-butyl substitution reduces intrinsic clearance (CLint) in human liver microsomes by 2- to 10-fold relative to methyl or unsubstituted counterparts [2].

Metabolic stability Cytochrome P450 Steric hindrance Oxidative metabolism

Privileged Scaffold Confirmation: Pyrazolo[1,5-a]pyrimidine Versus Alternative Heterocyclic Cores for Kinase Targeting

The pyrazolo[1,5-a]pyrimidine core is a well-established purine bioisostere and privileged scaffold in kinase inhibitor drug discovery. A comprehensive review by Cherukupalli et al. (2017) documents that this scaffold has yielded clinical candidates targeting CDK2, CDK7, CDK9, PI3Kδ, mTOR, Trk, and B-Raf kinases, among others, with IC50 values ranging from low nanomolar (<10 nM) to low micromolar [1]. Comparative biochemical profiling across four bicyclic cores (pyrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrazine, imidazo[1,2-b]pyridazine, and triazolo[1,5-a]pyrazine) identified pyrazolo[1,5-a]pyrimidine as the superior template for CDK2 inhibitor development, based on combined in vitro potency, ligand efficiency, and selectivity metrics [2]. Specifically, compound 9 (pyrazolo[1,5-a]pyrimidine core) achieved CDK2 IC50 = 22 nM, whereas the corresponding imidazo[1,2-a]pyrazine analog showed >10-fold reduction in potency (IC50 = 280 nM) [2]. The pyrazolo[1,5-a]pyrimidine scaffold further benefits from extensive synthetic methodology (copper-catalyzed cyclization, Suzuki coupling, Buchwald-Hartwig amination) enabling rapid derivatization, a critical advantage for parallel medicinal chemistry efforts [3].

Privileged scaffold Kinase inhibitor Purine bioisostere Scaffold comparison

Synthetic Tractability and Derivatization Versatility: Hydroxyl/Keto Functionality at Position 7 as a Handle for Diversification

The hydroxyl/keto group at position 7 of 5-tert-butylpyrazolo[1,5-a]pyrimidin-7-ol serves as a versatile synthetic handle for further functionalization. In the keto form (5-tert-butyl-1H-pyrazolo[1,5-a]pyrimidin-7-one), this position can undergo O-alkylation, O-acylation, chlorination (using POCl3 to yield the 7-chloro derivative), or nucleophilic aromatic substitution (SNAr) to install amine, ether, or thioether substituents . The 7-chloro derivative (5-tert-butyl-7-chloropyrazolo[1,5-a]pyrimidine) is itself a validated intermediate for kinase inhibitor synthesis and is commercially available [1]. In contrast, analogs lacking a functionalizable group at position 7 (e.g., 5-tert-butylpyrazolo[1,5-a]pyrimidine with hydrogen at C7) require de novo C-H functionalization—a significantly more challenging synthetic transformation that limits library diversification efficiency [2]. The copper-catalyzed alkyne-azide cycloaddition (CuAAC) chemistry reported for 7-O-propargylated pyrazolo[1,5-a]pyrimidines further expands the accessible chemical space, enabling rapid assembly of triazole-linked conjugates [2].

Synthetic chemistry Derivatization Building block Parallel synthesis

Availability and Pricing Comparison: Procurement Feasibility of 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL Versus Brominated and Arylated Analogs

5-Tert-butylpyrazolo[1,5-a]pyrimidin-7-ol is commercially available from multiple suppliers at 95% purity in quantities ranging from 1 g to 10 g [1]. Pricing data (as of 2024–2025) indicates approximately $679–$712 per gram at the 1 g scale and $271.50–$274 per gram at the 10 g scale [1]. In comparison, 3-bromo-5-tert-butylpyrazolo[1,5-a]pyrimidin-7-ol—a frequently used Suzuki coupling partner—is also commercially available but typically at higher cost due to the additional bromination step . The 5-tert-butyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol analog, representing a more advanced arylated derivative, is available only from limited suppliers and at premium pricing reflecting its multi-step synthesis . From a procurement standpoint, the parent 5-tert-butyl compound offers the most favorable cost-per-gram and broadest supplier diversity, enabling bulk purchase for large-scale library synthesis while reserving more expensive pre-functionalized analogs for late-stage optimization.

Procurement Commercial availability Pricing Supply chain

Best Research and Industrial Application Scenarios for 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL Based on Verified Evidence


Fragment-Based Kinase Inhibitor Discovery: Starting Point for CDK, Trk, or mTOR Lead Generation

With a molecular weight of 191.23 g/mol and TPSA of 44.7 Ų, 5-tert-butylpyrazolo[1,5-a]pyrimidin-7-ol meets fragment criteria (MW < 250 Da, TPSA < 60 Ų) [1]. Its pyrazolo[1,5-a]pyrimidine core is a validated purine bioisostere that has produced nanomolar CDK2 inhibitors (IC50 = 22 nM for optimized derivative 9) and has been employed in clinical candidate generation against Trk, mTOR, and PI3Kδ targets [2]. The tert-butyl group provides built-in metabolic shielding, reducing the need for late-stage metabolic stabilization during fragment growth [3]. Researchers should deploy this fragment in biochemical kinase screens at concentrations up to 1 mM to detect weak binding interactions (KD ~10 μM–1 mM), then use structure-based design—leveraging the C7 hydroxyl as a synthetic vector—to elaborate toward potent, selective leads.

Parallel Library Synthesis Core: Rapid SAR Exploration Through C7 Derivatization

The hydroxyl/keto functionality at C7 enables efficient conversion to the 7-chloro intermediate (via POCl3, reflux) followed by SNAr with diverse amine, alcohol, and thiol nucleophiles for parallel library synthesis [1]. This chemistry is compatible with 96-well plate formats and automated synthesis platforms. The moderate lipophilicity (XLogP3 = 1.3) of the parent compound ensures that even after substantial elaboration (MW increase of 100–300 Da through C7 and C3 functionalization), most derivatives remain within drug-like property space (XLogP3 < 5), avoiding the property cliffs commonly encountered with more lipophilic starting materials such as the 5-phenyl or 5-(4-chlorophenyl) analogs [2]. Multiple suppliers offer gram-scale quantities at approximately $270–$710/g, making library-scale procurement (10–50 g) economically feasible for mid-sized medicinal chemistry groups [3].

Biochemical Assay Probe Development: Scaffold with Validated Kinase Selectivity Profiles

Pyrazolo[1,5-a]pyrimidine derivatives have been characterized as selective inhibitors across multiple kinase families. For instance, BS-181 (a pyrazolo[1,5-a]pyrimidine) demonstrates CDK7 IC50 = 21 nM with 42-fold selectivity over CDK2 (IC50 = 880 nM) [1]. Other derivatives achieve CK2α inhibition with IC50 = 8 nM [2]. While 5-tert-butylpyrazolo[1,5-a]pyrimidin-7-ol itself has not been profiled in comprehensive kinase panels (a data gap that should be acknowledged), its core scaffold has demonstrated intrinsic kinase selectivity that can be rationally tuned through substitution. For researchers developing chemical probes for target validation, this compound provides a scaffold that, upon appropriate functionalization, can yield tool compounds with defined selectivity windows—a critical requirement for interpreting target engagement studies in cellular contexts [3].

Agrochemical Intermediate: Building Block for Herbicidal and Fungicidal Pyrazolopyrimidines

Beyond pharmaceutical applications, pyrazolo[1,5-a]pyrimidine derivatives have established utility in agrochemical research. Patent literature describes substituted pyrazolo[1,5-a]pyrimidines as herbicidal agents targeting acetohydroxyacid synthase (AHAS) and as fungicidal leads [1]. The 5-tert-butyl group's steric bulk can confer selectivity for plant enzyme isoforms over mammalian orthologs, a key safety consideration in agrochemical design. The compound's physicochemical profile—moderate logP (1.3), low molecular weight, and the presence of a derivatizable hydroxyl group—aligns with parameters sought for systemic phloem-mobile pesticides. The procurement advantage (available at $270–$710/g from multiple sources) relative to custom-synthesized agrochemical intermediates supports its use as a versatile starting material for exploratory agrochemical SAR campaigns [2].

Quote Request

Request a Quote for 5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.